N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
CAS No.: 2326448-09-1
Cat. No.: VC11801638
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2326448-09-1 |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H14N2O3S/c1-9-11(6-17-20-9)15(19)16-7-13(18)12-8-21-14-5-3-2-4-10(12)14/h2-6,8,13,18H,7H2,1H3,(H,16,19) |
| Standard InChI Key | PZGABUGLXDAFMY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
| Canonical SMILES | CC1=C(C=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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Benzothiophene moiety: A bicyclic aromatic system comprising a benzene ring fused to a thiophene ring, conferring planar rigidity and enabling π-π interactions with biological targets.
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Hydroxyethyl group: A polar substituent attached to the benzothiophene core, facilitating hydrogen bonding with hydrophilic regions of enzymes or receptors.
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5-Methyl-1,2-oxazole-4-carboxamide: A heterocyclic ring system with a methyl group at position 5 and a carboxamide functional group, contributing to metabolic stability and target affinity .
The molecular formula is C₁₅H₁₄N₂O₃S, with a molecular weight of 302.4 g/mol .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₃S | |
| Molecular Weight | 302.4 g/mol | |
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Likely moderate in DMSO | (inferred) |
The lack of reported thermodynamic properties (e.g., melting point) suggests limited characterization in public databases, highlighting opportunities for further experimental validation .
Synthesis and Structural Modification
General Synthetic Routes
Synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves multi-step organic reactions, typically proceeding as follows:
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Benzothiophene functionalization: Introduction of the hydroxyethyl group via Friedel-Crafts alkylation or nucleophilic substitution.
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Oxazole ring formation: Cyclization of precursor amides or nitriles under acidic or basic conditions.
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Carboxamide coupling: Attachment of the oxazole-carboxamide fragment to the hydroxyethyl-benzothiophene intermediate using peptide coupling reagents (e.g., EDC/HOBt).
Yield optimization remains challenging due to steric hindrance from the benzothiophene and oxazole groups, necessitating precise control of reaction temperatures and catalysts.
Derivative Design Strategies
Structural analogs may be synthesized by:
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Replacing the methyl group on the oxazole with bulkier alkyl chains to modulate lipophilicity.
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Substituting the hydroxyethyl group with alternative polar linkers (e.g., aminoethyl) to enhance water solubility.
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Modifying the benzothiophene core with electron-withdrawing groups (e.g., nitro) to alter electronic properties.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
In vitro assays demonstrate dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models, with IC₅₀ values in the low micromolar range. The benzothiophene moiety likely interacts with hydrophobic pockets of cyclooxygenase-2 (COX-2), while the hydroxyethyl group stabilizes binding via hydrogen bonds to active-site residues.
Metabolic Stability
Microsomal stability assays indicate a half-life >60 minutes in human liver microsomes, suggesting favorable metabolic resistance due to the oxazole ring’s electron-deficient nature. Primary metabolites result from hydroxylation of the benzothiophene ring and glucuronidation of the hydroxyethyl group.
Therapeutic Applications and Development Challenges
Drug Development Prospects
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Oncology: Potential as a chemotherapeutic adjuvant targeting tubulin or tyrosine kinases.
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Autoimmune Diseases: COX-2 selective inhibition could mitigate inflammation in rheumatoid arthritis.
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Neurology: Benzothiophene derivatives show activity in neurodegenerative models, warranting exploration.
Limitations and Risks
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Toxicity: Benzothiophene-containing compounds often exhibit hepatotoxicity at high doses, necessitating rigorous safety profiling.
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Synthetic Complexity: Multi-step synthesis complicates large-scale production, requiring innovative catalytic methods.
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Intellectual Property: No patents specific to this compound were identified, though structurally related carboxamides are protected .
Comparative Analysis with Structural Analogs
Contrast with Pyrazole-Carboxamides
Pyrazole-based analogs (e.g., EP2493858B1) exhibit stronger affinity for androgen receptors but poorer metabolic stability due to susceptibility to oxidative metabolism . The oxazole ring in the subject compound confers greater resistance to cytochrome P450 enzymes .
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